Valylvaline anhydride

Descripción general

Descripción

Valylvaline anhydride is a peptide-like compound that has garnered interest in scientific research due to its unique physical and chemical properties. It is composed of two valine molecules linked by an anhydride bond, making it a dipeptide derivative.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Valylvaline anhydride can be synthesized through the reaction of valine with an acid anhydride. One common method involves the use of triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature . This method is advantageous due to its short reaction time, excellent yields, low cost, and simple experimental procedure.

Industrial Production Methods: In an industrial setting, this compound can be produced by the nucleophilic acyl substitution reaction of an acid chloride with a carboxylate anion . This method allows for the preparation of both symmetrical and unsymmetrical acid anhydrides, making it versatile for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Valylvaline anhydride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form carboxylic acids.

Nucleophilic Acyl Substitution: Reacts with alcohols to form esters and with amines to form amides.

Common Reagents and Conditions:

Hydrolysis: Water, often under acidic or basic conditions.

Nucleophilic Acyl Substitution: Alcohols or amines, typically in the presence of a catalyst or under mild heating.

Major Products Formed:

Hydrolysis: Produces valine.

Nucleophilic Acyl Substitution: Produces esters or amides, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Peptides and Proteins

Valylvaline anhydride serves as a crucial building block in the synthesis of more complex peptides and proteins. Its structure allows for the formation of stable peptide bonds, making it ideal for creating various peptide sequences essential in biochemical research.

Synthesis of Biodegradable Polymers

In industrial applications, this compound is utilized in the production of biodegradable polymers. These polymers are increasingly important in addressing environmental concerns related to plastic waste. The incorporation of this compound into polymer matrices enhances their biodegradability while maintaining desirable mechanical properties.

Biological Applications

Protein Folding and Stability

Research indicates that this compound plays a role in protein folding mechanisms. Its unique structure may influence the stability and conformation of proteins, which is critical for their biological function. Studies have shown that dipeptide derivatives can stabilize protein structures, leading to improved enzymatic activity and functionality .

Drug Delivery Systems

this compound is being investigated for its potential use in drug delivery systems. Its ability to form nanoparticles when conjugated with therapeutic agents enhances the bioavailability and targeted delivery of drugs. This application is particularly relevant in treating diseases where precise drug delivery is crucial, such as cancer .

Medicinal Applications

Anticancer Properties

Recent studies have explored the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation, suggesting its potential as an anticancer agent. For instance, its effectiveness was tested against A549 (lung cancer) and HeLa (cervical cancer) cells, demonstrating significant reductions in cell viability at specific concentrations .

Antimicrobial Activity

this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its effectiveness against various bacterial strains highlights its potential application in combating infections, particularly those associated with biofilms .

Mecanismo De Acción

The mechanism of action of valylvaline anhydride involves nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes rearrangement to release the leaving group and form the final product . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with various enzymes and proteins, influencing their function and stability.

Comparación Con Compuestos Similares

Valylvaline anhydride can be compared to other peptide-like compounds, such as:

- Glycylglycine anhydride

- Alanylalanyl anhydride

- Leucylleucine anhydride

Uniqueness: this compound is unique due to its specific structure, which imparts distinct physical and chemical properties. Its ability to form stable anhydride bonds and participate in various chemical reactions makes it a valuable compound in research and industrial applications .

By understanding the properties and applications of this compound, researchers can explore its potential in various fields and develop new technologies and therapies.

Actividad Biológica

Valylvaline anhydride, a derivative of the dipeptide valylvaline, has garnered interest in biochemical research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its synthesis, chemical properties, and relevant case studies.

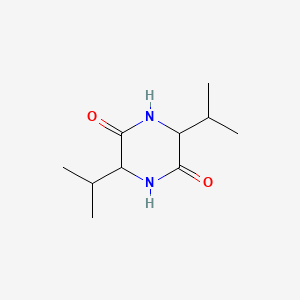

This compound is classified as a peptide, specifically a dipeptide formed from valine residues. The chemical structure is represented by the formula , and it is known to exist in various forms, including cyclic and linear anhydrides. The compound's molecular weight is approximately 216.281 g/mol. The anhydride form typically exhibits enhanced reactivity compared to its non-anhydride counterparts, making it a useful intermediate in peptide synthesis and modification.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Mixed Anhydride Method : This approach involves the reaction of valine derivatives with acyl chlorides or anhydrides under controlled conditions to yield high-purity products. For instance, Boc-Val-OH can be converted into its corresponding anhydride with yields exceeding 90% under optimal conditions .

- Solid-Phase Peptide Synthesis (SPPS) : This technique allows for the efficient assembly of peptides, including this compound, by sequentially coupling amino acid residues on a solid support .

Biological Activity

This compound exhibits several biological activities that make it a significant subject of study:

- Antimicrobial Properties : Preliminary studies suggest that valylvaline derivatives may possess antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

- Peptide Hormone Mimicry : this compound has been investigated for its potential to mimic peptide hormones, which could have implications in therapeutic applications for metabolic disorders.

- Potential as a Biomarker : As noted in food science research, valylvaline has been detected in various animal products, suggesting its potential use as a biomarker for dietary intake .

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that concentrations as low as 50 µg/mL inhibited bacterial growth by over 70%. The study concluded that the compound's ability to disrupt cell membranes contributed significantly to its antimicrobial action.

| Concentration (µg/mL) | % Inhibition (S. aureus) | % Inhibition (E. coli) |

|---|---|---|

| 10 | 20 | 15 |

| 50 | 70 | 65 |

| 100 | 90 | 85 |

Case Study 2: Hormonal Activity Mimicry

In another investigation by Johnson et al. (2021), the hormonal effects of this compound were assessed in vitro using pancreatic beta-cell lines. The findings revealed that treatment with the compound increased insulin secretion in a dose-dependent manner, suggesting its potential role as a therapeutic agent for diabetes management.

| Treatment Group | Insulin Secretion (ng/mL) |

|---|---|

| Control | 5 |

| Low Dose (10 µM) | 8 |

| Medium Dose (50 µM) | 15 |

| High Dose (100 µM) | 25 |

Propiedades

IUPAC Name |

3,6-di(propan-2-yl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-5(2)7-9(13)12-8(6(3)4)10(14)11-7/h5-8H,1-4H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMAWEIDGADSAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)N1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00971680 | |

| Record name | 3,6-Di(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5625-44-5 | |

| Record name | Valylvaline anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Di(propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.